N-Pyridin-3-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea
Description
N-Pyridin-3-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea is a urea-based small molecule featuring a pyrrolo[2,3-b]pyridine scaffold linked via a carbonyl group to a phenyl ring.
- Suzuki-Miyaura coupling for aryl substitutions on pyrrolo[2,3-b]pyridine (e.g., 5-aryl-3-nitro derivatives) .
- Reductive amination or acylation to introduce urea or amide functionalities, as seen in the synthesis of N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (compound 8a) .
Key structural features include:
- A pyridin-3-yl group on one urea nitrogen, enabling π-π interactions.
Properties
CAS No. |
918509-06-5 |
|---|---|
Molecular Formula |
C20H15N5O2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-pyridin-3-yl-3-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea |
InChI |
InChI=1S/C20H15N5O2/c26-18(17-12-23-19-16(17)7-3-9-22-19)13-4-1-5-14(10-13)24-20(27)25-15-6-2-8-21-11-15/h1-12H,(H,22,23)(H2,24,25,27) |
InChI Key |
GMIRZSOBHJVRGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CN=CC=C2)C(=O)C3=CNC4=C3C=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Cyclo-condensation Reactions
Cyclo-condensation reactions are pivotal in synthesizing pyrrole and pyridine derivatives. The following steps outline a general approach:
Starting Materials : Utilize 2-amino-1H-pyrrole derivatives and active methylene compounds such as ethyl cyanoacetate or malononitrile.
Reaction Conditions : Conduct the reaction in a solvent such as acetic acid with catalytic hydrochloric acid under reflux conditions for several hours.
Product Isolation : The resulting products can be purified using silica gel column chromatography to yield the desired pyrrolo[2,3-b]pyridine derivatives.
This method has shown effectiveness in producing various substituted pyrroles and their derivatives, which can subsequently be converted into urea compounds through further reactions with isocyanates or urea itself.
Urea and Thiourea Reactions
Another common method involves the direct reaction of pyrrole derivatives with urea or thiourea:
Procedure : Mix pyrrole derivatives with urea or thiourea in a suitable solvent (e.g., ethanol) at elevated temperatures.
Mechanism : This reaction typically involves the formation of an intermediate that undergoes cyclization to yield the final urea derivative.
Yield and Purity : The products can be isolated by filtration and recrystallization from solvents like ethanol or acetic acid, often resulting in high yields (up to 95% in some cases) with good purity levels.
Refluxing with Isocyanates
Refluxing pyrrole derivatives with isocyanates provides another pathway for synthesizing urea compounds:
Reactants : Combine the appropriate pyrrole derivative with an isocyanate under reflux conditions.
Expected Outcomes : This method often yields high-purity products that can be further characterized using spectroscopic techniques (IR, NMR).
Alternative Synthetic Routes
Recent studies have explored alternative synthetic pathways involving:
Multi-component Reactions : These reactions allow for the simultaneous formation of multiple bonds, streamlining the synthesis process.
Catalytic Systems : Utilizing metal catalysts can enhance reaction rates and selectivity, offering a more efficient route to produce complex compounds like N-Pyridin-3-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea.
The following table summarizes various preparation methods along with their yields and conditions based on recent literature:
| Method | Key Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Cyclo-condensation | 2-amino-1H-pyrrole, ethyl cyanoacetate | Reflux in acetic acid | 80-90 |
| Urea Reaction | Pyrrole derivative, urea | Heating in ethanol | 85-95 |
| Isocyanate Reaction | Pyrrole derivative, isocyanate | Reflux | 70-80 |
| Multi-component Reaction | Various active methylene compounds | Room temperature | Variable |
Chemical Reactions Analysis
Types of Reactions
N-Pyridin-3-yl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvent choice and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-Pyridin-3-yl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Pyridin-3-yl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Urea vs. Amide Linkers
Pyrrolo[2,3-b]pyridine Modifications
- The 3-carbonyl-phenyl substitution in the target compound contrasts with the pyrazole-pyrrolopyridine hybrid in ’s AuroraA inhibitor. The carbonyl group may confer rigidity, whereas the pyrazole linker could enhance conformational flexibility for multi-target engagement .
- PLX8394 replaces the urea with a sulfonamide group and incorporates fluorine atoms, likely improving metabolic stability and solubility compared to urea derivatives .
Physicochemical and Pharmacokinetic Considerations
- Solubility : Urea derivatives (e.g., ) typically exhibit moderate aqueous solubility, whereas sulfonamide-based PLX8394 shows enhanced solubility due to fluorinated aryl groups .
Biological Activity
N-Pyridin-3-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. The compound's structure incorporates both pyridine and pyrrolo[2,3-b]pyridine moieties, which are known for their diverse pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure allows for interactions with various biological targets, making it a candidate for drug development.
Research indicates that compounds with similar structures exhibit inhibitory effects on fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown potent activity against FGFR1, FGFR2, and FGFR3, with IC50 values significantly lower than those of existing therapies .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound and its derivatives:
- FGFR Inhibition : Compounds similar to this urea have demonstrated IC50 values in the nanomolar range against FGFRs, indicating strong inhibitory effects. For example, one derivative exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 .
- Cell Proliferation and Apoptosis : In vitro studies using breast cancer cell lines (e.g., 4T1 cells) showed that these compounds not only inhibited cell proliferation but also induced apoptosis. The mechanisms involved include the activation of apoptotic pathways and suppression of cell migration and invasion .
Other Biological Activities
Beyond anticancer effects, pyrrolo[2,3-b]pyridine derivatives have been investigated for other therapeutic potentials:
- Antimicrobial Activity : Some derivatives have shown activity against various pathogens, suggesting potential applications in treating infectious diseases.
- Neuroprotective Effects : Research indicates that certain pyrrolo compounds may exert protective effects on neuronal cells, offering promise in neurodegenerative disease contexts .
Case Study 1: FGFR Inhibition in Breast Cancer
A study evaluated the effects of a specific derivative on breast cancer cell lines. The compound was found to significantly reduce cell viability at low concentrations (IC50 = 7 nM). Furthermore, it was observed to induce apoptosis through caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2.
| Compound | IC50 (nM) | Effect on Cell Viability | Mechanism |
|---|---|---|---|
| Derivative A | 7 | Significant reduction | Caspase activation |
| Derivative B | 9 | Moderate reduction | Bcl-2 downregulation |
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of pyrrolo derivatives against various bacterial strains. Compounds displayed varying degrees of effectiveness, with some achieving MIC values below 0.15 µM against resistant strains.
| Compound | MIC (µM) | Target Strain |
|---|---|---|
| Compound X | <0.15 | E. coli |
| Compound Y | >160 | S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
